molecular formula C7H7BrO3S B1281765 4-Bromo-2-methanesulfonylphenol CAS No. 88041-67-2

4-Bromo-2-methanesulfonylphenol

Cat. No. B1281765
CAS RN: 88041-67-2
M. Wt: 251.1 g/mol
InChI Key: NUPADVWWKRDWOA-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2-methanesulfonylphenol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of the compound . For instance, bromodifluoro(phenylsulfanyl)methane, which is mentioned in the first paper, undergoes Friedel–Crafts-type alkylation, a reaction that could potentially be relevant to the synthesis or reactivity of 4-Bromo-2-methanesulfonylphenol .

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-methanesulfonylphenol can involve Friedel–Crafts-type alkylation reactions. The first paper describes the use of bromodifluoro(phenylsulfanyl)methane to alkylate activated aromatic compounds, leading to the formation of thioesters and benzophenones, and even xanthone derivatives . Although the synthesis of 4-Bromo-2-methanesulfonylphenol is not explicitly described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The second paper provides information on the crystal structure of 2-bromo-α-ergokryptine methanesulfonate, which, like 4-Bromo-2-methanesulfonylphenol, contains a bromine and a methanesulfonate group . The detailed inspection of the crystal structure and the absence of solvent in the structure could offer insights into the packing and bonding interactions that might also be present in 4-Bromo-2-methanesulfonylphenol.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-Bromo-2-methanesulfonylphenol. However, the first paper's discussion of Friedel–Crafts-type alkylation could suggest that 4-Bromo-2-methanesulfonylphenol may participate in similar electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is a good leaving group .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-2-methanesulfonylphenol are not detailed in the papers, the structural information from the second paper on a related compound suggests that the presence of bromine and methanesulfonate groups can influence the compound's solubility and crystallization behavior . The third paper discusses the spectroscopic studies of a complex formed by a related compound, which could imply that 4-Bromo-2-methanesulfonylphenol may also form complexes with other molecules and that its structure could be studied using similar spectroscopic techniques .

Scientific Research Applications

Environmental Chemistry and Microbiology

  • Polychlorinated Biphenyl (PCB) Dechlorination : Hydrogen influences the dechlorination pathway of chlorobiphenyl by Hudson River sediment microorganisms, with 2-bromoethanesulfonic acid not inhibiting dechlorination, implying methane production isn't necessary for this process (Sokol, Bethoney, & Rhee, 1994).
  • Hydrocarbon Gas Formation in Sediments : Inhibition studies with 2-bromoethanesulfonic acid on hydrocarbon gas formation in San Francisco Bay sediment show methane formation can be inhibited, providing insights into anaerobic environments (Vogel, Oremland, & Kvenvolden, 1982).

Organic Chemistry

  • Methyl Sulfoxide Oxidation : Oxidation studies of methyl (methylthio)methyl sulfoxide, related to 4-Bromo-2-methanesulfonylphenol, demonstrate efficient methods for producing methyl (methylthio)methyl sulfone, a compound of interest in synthetic chemistry (Ogura, Suzuki, & Tsuchihashi, 1980).

Methane Production and Inhibition

  • Methane Oxidation Catalysts : Research on sulfate-doped catalysts for oxidative coupling of methane highlights the stability and selectivity of these catalysts, important for industrial applications (Klier, Herman, Sárkány, & Sun, 1994).
  • Coenzyme M Analogues in Methanogenesis : Studies on analogues of 2-(methylthio)ethanesulfonate, a compound related to 4-Bromo-2-methanesulfonylphenol, reveal insights into methane biosynthesis and inhibition in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Analytical Chemistry

  • Mass Spectrometry of Bromophenols : Studies on the mass spectra of bis-halophenols and their derivatives provide insights into the fragmentation patterns and electronic structure of these compounds (Jia, 2001).

Biochemistry

  • Enzymatic Activation and Inactivation in Methanogenesis : Research on methanol:2-mercaptoethanesulfonic acid methyltransferase from Methanosarcina barkeri highlights mechanisms of activation and inactivation in methanogenesis, with implications for understanding methane production at a molecular level (van der Meijden et al., 1983).

Safety And Hazards

4-Bromo-2-methanesulfonylphenol is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPADVWWKRDWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528063
Record name 4-Bromo-2-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methanesulfonylphenol

CAS RN

88041-67-2
Record name 4-Bromo-2-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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